6-Chloro-3-Benzofuranone
Overview
Description
6-Chloro-3-Benzofuranone is a useful research compound. Its molecular formula is C8H5ClO2 and its molecular weight is 168.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Electrochemical methods have been utilized to synthesize new benzofuran derivatives, including 6-Chloro-3-Benzofuranone. A study demonstrated the electrooxidation of 3-substituted catechols in the presence of dimedone, leading to the formation of benzofuran derivatives. This efficient synthesis at carbon rod electrodes offers a novel pathway for creating such compounds (Nematollahi et al., 2004).
Pesticide Intermediate
2-Bromo-6-chloro-3(2H)-benzofuranone, closely related to this compound, has been identified as an intermediate in the synthesis of pesticides. A novel method starting from 4-chloro salicylic acid, involving esterification, etherification, hydrolysis, and cyclization steps, was developed to synthesize this compound. This process highlights the potential of this compound derivatives in agricultural applications (P. Xiaojun, 2005).
Organic Photovoltaics
A systematic approach to solvent selection based on cohesive energy densities in molecular bulk heterojunction systems utilized benzofuran derivatives, such as this compound, to improve the solubility and efficiency of organic photovoltaic devices. This research underscores the role of benzofuran derivatives in enhancing renewable energy technologies (Walker et al., 2011).
Benzofuran Synthesis
Iron-catalyzed tandem oxidative coupling and annulation methods have been employed to construct polysubstituted benzofurans, offering an efficient pathway for synthesizing diverse benzofuran structures, potentially including this compound. This method provides a versatile approach to creating compounds with varied biological and chemical properties (Guo et al., 2009).
Antioxidant and Biological Activities
The antibacterial and cytotoxic activities of benzofuranone derivatives have been explored, with significant findings regarding their potential in medical applications. A specific benzofuranone compound isolated from Nyctanthes arbortristis showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such studies reveal the biomedical relevance of benzofuranone compounds, including this compound (Khatune et al., 2007).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 6-chloro-3-benzofuranone belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-chloro-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYZLDHZMYWEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549148 | |
Record name | 6-Chloro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-78-4 | |
Record name | 6-Chloro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.